BenchChemオンラインストアへようこそ!

1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness Membrane permeability

This 1,2,3-triazole-4-carboxamide features a 1-methyl substituent and an N-phenethyl amide side chain. With XLogP3=1.3 and MW 230.27 Da, it occupies a favorable fragment-like physicochemical space for systematic SAR exploration. It lacks a C5 methyl group, making it a potential structurally matched negative control for CHOP-inhibitor assays. The scaffold is synthetically accessible via CuAAC chemistry, useful as an analytical standard or synthetic intermediate. Note: No experimental biological validation exists for this precise entity. Procure for lead optimization, ADME/QSPR profiling, or methodological development.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 1235299-87-2
Cat. No. B2359771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
CAS1235299-87-2
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C12H14N4O/c1-16-9-11(14-15-16)12(17)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,17)
InChIKeyUCGYKMNGRXBOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide: Chemical Identity, Supplier Landscape, and Procurement Considerations


1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide (CAS 1235299-87-2) is a synthetic small-molecule member of the 1,2,3-triazole-4-carboxamide class, characterized by a 1-methyl substituent on the triazole ring and an N-phenethyl amide side chain (molecular formula C12H14N4O, exact mass 230.11676108 g/mol) [1]. This compound is commercially catalogued as a research reagent or screening compound, with suppliers listing it for life sciences discovery applications. However, a systematic search of the peer-reviewed primary literature and patent databases reveals that this specific compound lacks published quantitative biological activity data, target engagement profiles, or head-to-head comparator studies that would constitute high-strength differential evidence at the time of this analysis [2]. Consequently, the evidence framework herein relies on computed physicochemical properties, class-level structure-activity relationship (SAR) inferences, and comparisons to closely related analogs to inform scientific selection decisions. Users should approach procurement with the understanding that experimental biological validation for this precise chemical entity remains absent from the public domain, and differentiation claims must be interpreted within this data-sparse context.

Why Generic Substitution Fails for 1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide: Positional and Physicochemical Determinants of Selectivity


Within the 1,2,3-triazole-4-carboxamide family, seemingly minor structural alterations—such as changing the N1 substituent from methyl to phenyl, repositioning the methyl group to the C5 position, or varying the amide side chain—can produce dramatic shifts in biological activity, physicochemical profile, and target selectivity that preclude generic interchangeability [1][2]. Published SAR studies on structurally related triazole-4-carboxamide series demonstrate that compounds with an N-phenethyl amide motif often exhibit distinct activity patterns compared to those bearing benzyl, phenyl, or shorter alkyl amide substituents [1]. For instance, in the context of CHOP inhibition for pancreatic β-cell protection, the N,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide backbone was identified as the pharmacophoric requirement for potent activity, whereas alternative substitution patterns yielded diminished or absent efficacy [2]. Without direct experimental data confirming that 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide recapitulates or exceeds the activity of any specific comparator, substitution risk cannot be quantified. Procurement decisions must therefore weigh the compound's distinct computed properties—including its moderate lipophilicity (XLogP3 = 1.3) and hydrogen-bonding capacity—against those of potential alternatives, recognizing that these properties fundamentally govern membrane permeability, solubility, and target engagement potential in ways that differ from even closely related analogs [3].

Quantitative Differentiation Evidence for 1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide: Comparative Physicochemical Profiling and Class-Level SAR Inferences


Lipophilicity Comparison: XLogP3 Differentiates 1-Methyl-N-phenethyl from 1-Phenyl and 1-Benzyl Triazole-4-carboxamide Analogs

The computed octanol-water partition coefficient (XLogP3) for 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is 1.3 [1]. This value positions the compound in a moderate lipophilicity range that is generally favorable for oral bioavailability according to Lipinski's Rule of Five (optimal XLogP 0–5). By contrast, the more commonly studied 1-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold (without N-phenethyl substitution) typically exhibits higher XLogP values (>2.0) owing to the increased aromatic character, while simpler 1-methyl-1H-1,2,3-triazole-4-carboxamide (the unsubstituted amide, CAS 39039-49-1) has a substantially lower XLogP (<0.5). The XLogP3 value of 1.3 reflects a balanced contribution from the phenethyl group that may enhance membrane partitioning relative to the unsubstituted amide while avoiding the excessive lipophilicity that can lead to poor solubility, promiscuous binding, and metabolic liability associated with 1-phenyl congeners.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) as a Predictor of Passive Permeability: 1-Methyl-N-phenethyl vs. 1-Phenethyl-Triazole-4-carboxamide Scaffolds

The topological polar surface area (TPSA) of 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is computed as 59.8 Ų [1]. This value falls below the widely accepted threshold of 140 Ų for good oral bioavailability and below the 90 Ų threshold often cited for favorable CNS penetration. In comparison, a close structural analog—1-(2-phenylethyl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide (BindingDB BDBM33422, CID 644529)—contains an additional pyridine nitrogen in the amide side chain and is predicted to have a higher TPSA (estimated >70 Ų), which may reduce passive membrane permeability. The lower TPSA of 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide relative to this pyridinylmethyl analog suggests superior intrinsic membrane permeability, a property that can be critical for intracellular target engagement. However, it should be noted that BDBM33422 was tested against coagulation factor XII and exhibited negligible activity (IC50 > 50,000 nM) [2], indicating that favorable permeability alone does not guarantee target activity—the specific substitution pattern on the amide nitrogen is a critical determinant of biological function.

Polar surface area CNS permeability Oral absorption

Hydrogen-Bond Donor/Acceptor Profile: Implications for Target Engagement Versus 1,5-Disubstituted Triazole-4-carboxamides

1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide presents one hydrogen-bond donor (the amide NH) and three hydrogen-bond acceptors (triazole nitrogens at positions 2 and 3, plus the amide carbonyl oxygen) [1]. This donor/acceptor ratio (1:3) is characteristic of monosubstituted N-alkyl amide triazoles and contrasts with 1,5-disubstituted analogs such as those in the N,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide series, which also possess one H-bond donor but may exhibit altered acceptor geometry due to steric effects from the C5 methyl substituent [2]. In the CHOP inhibition SAR series, the presence of a C5 methyl group was essential for potent β-cell protective activity, with the N,1-diphenyl-5-methyl scaffold showing significant efficacy in a streptozotocin-induced diabetic mouse model [2]. The 1-methyl-N-phenethyl compound, lacking C5 substitution, may present a geometrically distinct hydrogen-bonding pharmacophore that could engage different targets or exhibit different selectivity profiles compared to 5-methyl-substituted analogs. This differential hydrogen-bond presentation is a key structural differentiator that may guide target-specific screening strategies.

Hydrogen bonding Molecular recognition Pharmacophore

Computed Molecular Complexity and Rotatable Bond Count: Implications for Binding Entropy and Crystallization Relative to Rigid Triazole Analogs

1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide has a computed complexity score of 253 and 4 rotatable bonds [1]. The rotatable bonds are located in the phenethyl side chain (C–C bonds between amide nitrogen and phenyl ring) and the N-methyl group. This degree of conformational flexibility is intermediate between simpler triazole-4-carboxamides such as 1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 39039-49-1, only 1 rotatable bond in the unsubstituted amide) and more elaborate analogs such as 1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide, which incorporates additional rigidity from the bromophenyl ring and C5 methyl group. Higher conformational flexibility can increase the entropic penalty upon binding, potentially reducing binding affinity relative to more pre-organized, rigid analogs. Conversely, moderate flexibility may enable induced-fit binding to a broader range of protein targets. The complexity score of 253 reflects a synthetic intermediate-level structural elaboration that positions this compound as a useful fragment-like scaffold for further diversification rather than a fully optimized lead molecule.

Molecular complexity Ligand efficiency Crystallization

Application Scenarios for 1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide Based on Available Property and SAR Evidence


Fragment-Based and Scaffold-Hopping Medicinal Chemistry Campaigns Requiring Moderate-Lipophilicity Triazole Cores

With an XLogP3 of 1.3 and molecular weight of 230.27 Da, this compound occupies a favorable fragment-like physicochemical space [1]. It can serve as a core scaffold for systematic SAR exploration where the N-phenethyl and N1-methyl substituents are varied to probe lipophilicity-activity relationships. The moderate complexity (score 253) and 4 rotatable bonds provide synthetic handles for diversification without introducing excessive molecular weight. Researchers should benchmark this scaffold against 1-phenyl and 1-benzyl triazole-4-carboxamide series, which have been more extensively studied, to establish whether the phenethyl substitution pattern offers advantages in permeability, solubility, or selectivity for specific target classes [2].

Negative Control Compound for 5-Methyl-1,2,3-triazole-4-carboxamide CHOP Inhibitor Studies

Published SAR studies demonstrate that a C5 methyl group is essential for CHOP-inhibitory activity and pancreatic β-cell protection in the N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide series [3]. Since 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide lacks the C5 methyl substituent, it is predicted to be inactive or substantially less active in CHOP-luciferase reporter assays. This compound may therefore serve as a structurally matched negative control in experiments designed to validate the C5-methyl pharmacophoric requirement, provided that inactivity is experimentally confirmed in the relevant assay system.

Physicochemical Probe for Permeability and Solubility Profiling in Triazole-4-carboxamide Series

The computed TPSA of 59.8 Ų and XLogP3 of 1.3 position this compound as a candidate for experimental determination of permeability (e.g., PAMPA or Caco-2 assays) and kinetic solubility [1]. Comparative profiling against analogs with higher TPSA (e.g., pyridinylmethyl-substituted amides) or higher XLogP (e.g., 1-phenyl-substituted triazoles) can establish quantitative structure-property relationship (QSPR) models that guide the design of triazole-4-carboxamide libraries with optimized ADME properties. Such data would fill the current gap in experimental physicochemical characterization for this compound class.

Building Block for Click Chemistry-Derived Compound Libraries Targeting Novel Biological Space

The 1,2,3-triazole-4-carboxamide scaffold is synthetically accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [2]. 1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide can be employed as a synthetic intermediate or reference standard in the preparation of diversified triazole libraries. Its commercial availability from screening compound suppliers facilitates its use as a positive control for synthetic methodology development or as a calibration standard in analytical chemistry workflows. Procurement for these purposes should consider purity specifications and availability from non-blacklisted vendors.

Quote Request

Request a Quote for 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.